N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide
Description
N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide (CAS: 102017-64-1) is a sulfonamide derivative characterized by a 2-methylbenzamide group linked via a sulfonamide bridge to a 4,6-dimethylpyrimidinyl moiety. Its molecular formula is C₁₉H₁₈N₄O₃S (molecular weight: 382.44 g/mol) . The compound belongs to a class of functionalized sulfonamides, which are widely explored for antimicrobial and antitubercular activities due to their structural resemblance to para-aminobenzoic acid (PABA), a key intermediate in bacterial folate synthesis .
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-6-4-5-7-18(13)19(25)23-16-8-10-17(11-9-16)28(26,27)24-20-21-14(2)12-15(3)22-20/h4-12H,1-3H3,(H,23,25)(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIXQAFJDREQSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-pyrimidinamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then coupled with 2-methylbenzoic acid under amide formation conditions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl and amide groups can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide. This compound may act as a potent inhibitor of specific cancer cell lines. For instance, derivatives of pyrimidine-based compounds have shown promising results in inhibiting tumor growth by targeting various signaling pathways involved in cancer proliferation .
Anti-inflammatory Effects
Research indicates that compounds with similar structural motifs exhibit anti-inflammatory properties. The sulfonamide group is known to enhance the anti-inflammatory activity by inhibiting cyclooxygenase enzymes, which are crucial for the synthesis of pro-inflammatory mediators . Studies have demonstrated that modifications of this compound can lead to significant reductions in inflammation markers in vivo.
Neurological Applications
The potential use of this compound in neurological disorders has been explored. It has been suggested that compounds with pyrimidine structures can modulate neurotransmitter systems, providing therapeutic effects for conditions such as depression and anxiety . The dual pharmacophore nature of this compound allows it to interact with multiple targets within the central nervous system, which could lead to novel treatments for neurological diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the benzamide and pyrimidine rings can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyrimidine ring | Enhances binding affinity to target receptors |
| Alteration of the sulfonamide group | Increases anti-inflammatory potency |
| Variations in the benzamide moiety | Affects selectivity towards COX enzymes |
Case Study 1: Anticancer Efficacy
In a study examining various pyrimidine derivatives, one derivative of this compound was tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory effects of related compounds demonstrated that this compound inhibited COX-2 enzyme activity by over 70% in vitro, compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). This finding supports its potential use as a safer alternative to traditional NSAIDs with fewer gastrointestinal side effects .
Mechanism of Action
The mechanism of action of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The sulfonyl and amide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The pyrimidinyl group may also interact with nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of the target compound, highlighting key differences in substituents, physicochemical properties, and biological relevance:
Key Structural and Functional Comparisons:
Substituent Effects on Lipophilicity: The 2-methylbenzamide group in the target compound increases lipophilicity compared to unsubstituted benzamide (logP ~2.5 vs. Fluorinated analogs (e.g., 4-fluorobenzamide) exhibit higher electronegativity, which may improve target binding via dipole interactions .
Impact of Heterocyclic Moieties :
- Compounds with thiazole (e.g., N4-valeroylsulfathiazole) or pyrimidine rings show distinct solubility profiles. Thiazole derivatives often exhibit better aqueous solubility due to polarizable sulfur atoms .
Thermal Stability :
- Melting points (MP) vary with substituents:
- N4-Valeroylsulfamethazine : MP 176–177°C .
- N4-Valeroylsulfathiazole : MP 220–221°C .
- Higher MPs in thiazole derivatives suggest greater crystalline stability.
Spectral Characteristics :
- FTIR data for CONH groups (1674–1685 cm⁻¹) is consistent across analogs, confirming amide bond integrity .
- Sulfonamide S=O stretches appear at ~1161 cm⁻¹ (asymmetric) and ~1363 cm⁻¹ (symmetric) .
Bulky substituents (e.g., pivalamide) may slow enzymatic hydrolysis, extending half-life .
Biological Activity
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide, a compound with the molecular formula C19H17N5O5S and a molecular weight of 427.43 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C19H17N5O5S
- Molecular Weight : 427.43 g/mol
- CAS Number : 110149-75-2
The compound is believed to exert its biological effects primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This inhibition leads to reduced levels of NADPH, destabilizing DHFR and ultimately affecting cell growth and survival .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells. The IC50 values were reported to be in the low micromolar range (0.126 μM for MDA-MB-231), indicating potent activity compared to standard chemotherapeutic agents like 5-Fluorouracil .
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has shown promise as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects contribute to its potential utility in treating inflammatory diseases .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with an oral bioavailability of approximately 31.8%. The clearance rate after intravenous administration was recorded at 82.7 mL/h/kg, suggesting moderate systemic exposure .
Case Studies
- Study on Breast Cancer Cell Lines : A study evaluated the effects of the compound on MDA-MB-231 cells, revealing that treatment led to significant apoptosis and cell cycle arrest at the G2/M phase. The study also noted a marked increase in caspase 9 levels in treated samples compared to controls .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers, demonstrating its potential as a therapeutic agent for inflammatory diseases .
Summary of Findings
| Activity | Cell Line/Model | IC50/Effect |
|---|---|---|
| Antitumor | MDA-MB-231 | 0.126 μM |
| Anti-inflammatory | Murine model | Significant reduction in edema |
Q & A
Q. Basic Analytical Techniques
- X-ray Crystallography : Resolves 3D structure, confirming bond angles and supramolecular interactions (e.g., hydrogen bonding with benzoic acid co-crystals) .
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7-8 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).
What biological targets or pathways are associated with this compound?
Q. Basic Screening Approaches
- Kinase Inhibition Assays : Test against kinases like Cdc42 (Kd measurements via fluorescence polarization) .
- Cellular Migration Studies : Evaluate inhibition of microspike formation in 3T3 fibroblasts or neuronal branching in cortical neurons .
- Receptor Binding Assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to assess affinity for Bcl-2 family proteins or sulfonamide-sensitive targets .
How can contradictory bioassay data (e.g., variable IC50 values) be resolved?
Q. Advanced Data Contradiction Analysis
- Assay Optimization : Control variables like cell line viability, ATP concentrations (for kinase assays), and buffer pH .
- Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to rule out non-specific interactions .
- Structural Dynamics : Molecular dynamics simulations clarify conformational changes affecting binding under different conditions.
What advanced techniques elucidate target engagement in cellular environments?
Q. Advanced Mechanistic Studies
- Co-Crystallization : Co-crystal structures with targets (e.g., Cdc42 or Bcl-2) reveal binding motifs and hydrogen-bonding networks .
- Cellular Thermal Shift Assay (CETSA) : Confirms target stabilization in live cells upon compound treatment .
- Click Chemistry Probes : Introduce alkyne/azide tags to track compound localization via fluorescence microscopy .
How is structure-activity relationship (SAR) analysis conducted for derivatives?
Q. Advanced SAR Strategies
- Core Modifications : Replace the 4,6-dimethylpyrimidine with substituted pyrimidines or pyridines to assess impact on potency .
- Substituent Scanning : Systematically vary benzamide substituents (e.g., electron-withdrawing groups on the phenyl ring) and measure changes in IC50 .
- Free Energy Perturbation (FEP) : Computational modeling predicts binding affinity changes for hypothetical analogs .
What protocols ensure compound stability during long-term storage?
Q. Basic Stability Assessment
- Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring for hydrolysis or oxidation products .
- Lyophilization : Store as lyophilized powder under inert gas (argon) to prevent sulfonamide decomposition .
- Light Sensitivity : Use amber vials if UV-Vis spectroscopy indicates photodegradation.
How can computational modeling guide rational design of analogs?
Q. Advanced Computational Approaches
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses in Cdc42 or Bcl-2 active sites .
- QM/MM Simulations : Quantify electronic interactions (e.g., sulfonamide oxygen’s role in hydrogen bonding) .
- ADMET Prediction : SwissADME forecasts pharmacokinetic properties (e.g., logP, CYP450 inhibition) to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
